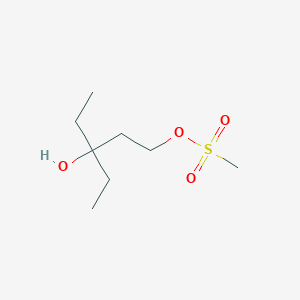

3-ETHYL-3-HYDROXYPENTYL METHANESULFONATE

Description

This article provides a focused examination of the chemical compound known as 3-ethyl-3-hydroxypentyl methanesulfonate (B1217627), situating it within the broader context of sulfonate ester chemistry. The content adheres to a systematic outline, beginning with the foundational importance of sulfonate esters in chemical synthesis, moving to the specific structural classification of the title compound, and concluding with an overview of research directions for this class of molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-ethyl-3-hydroxypentyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S/c1-4-8(9,5-2)6-7-12-13(3,10)11/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRJRIIRRBWEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CCOS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624153 | |

| Record name | 3-Ethyl-3-hydroxypentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428871-08-3 | |

| Record name | 3-Ethyl-3-hydroxypentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 3 Hydroxypentyl Methanesulfonate and Analogous Tertiary Alkyl Methanesulfonates

Direct Esterification Approaches

Direct esterification stands as a fundamental method for synthesizing sulfonate esters from the corresponding alcohols. This approach typically involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base.

Reaction of Tertiary Alcohols with Methanesulfonyl Chloride

The reaction of tertiary alcohols with methanesulfonyl chloride (MsCl) is a common route for the preparation of tertiary alkyl methanesulfonates. commonorganicchemistry.comubc.ca This reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of the methanesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonate ester. youtube.com The process is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction. commonorganicchemistry.com

The general scheme for this reaction is as follows:

Where R represents an alkyl group.

Tertiary alcohols, however, can be less reactive than primary and secondary alcohols due to steric hindrance around the hydroxyl group. ubc.ca This can necessitate more forcing reaction conditions or the use of more reactive sulfonylating agents.

Optimization of Reaction Conditions for Tertiary Alcohol Mesylation

Optimizing reaction conditions is crucial for the successful mesylation of tertiary alcohols. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the stoichiometry of the reactants. Solvents such as dichloromethane (B109758) (DCM) are commonly employed. commonorganicchemistry.com

The choice of base is particularly important. While pyridine (B92270) is a common choice, stronger, non-nucleophilic bases like triethylamine (B128534) are often preferred to efficiently scavenge the HCl produced, driving the reaction to completion. commonorganicchemistry.comstackexchange.com The reaction is often performed at reduced temperatures, such as 0 °C to room temperature, to control the reaction rate and minimize potential side reactions. commonorganicchemistry.com

A study on the preparation of an aromatic organic solvent solution of an alkyl methanesulfonate (B1217627) involved reacting an alkyl alcohol with methanesulfonyl chloride in an aromatic solvent in the presence of a tertiary amine. google.com The crude product was then washed with an aqueous alkali metal carbonate solution to obtain a product with high thermal stability. google.comgoogle.com This suggests that post-reaction workup is also a critical step in obtaining a pure product.

The following table summarizes typical reaction parameters for the mesylation of alcohols:

| Parameter | Typical Condition | Rationale |

| Reagent | Methanesulfonyl Chloride (MsCl) | Source of the mesyl group. |

| Base | Triethylamine (TEA), Pyridine | Neutralizes HCl byproduct. commonorganicchemistry.com |

| Solvent | Dichloromethane (DCM) | Inert solvent to dissolve reactants. commonorganicchemistry.com |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. commonorganicchemistry.com |

Role of Tertiary Amine Bases in Esterification Processes

Tertiary amine bases play a multifaceted role in the esterification of alcohols with sulfonyl chlorides. Their primary function is to act as a proton scavenger, neutralizing the HCl generated during the reaction. commonorganicchemistry.comubc.ca This prevents the protonation of the alcohol and the potential for side reactions.

Furthermore, some tertiary amines, like pyridine, can act as nucleophilic catalysts. ubc.ca The mechanism involves the initial reaction of the amine with the sulfonyl chloride to form a highly reactive sulfonylammonium salt intermediate. This intermediate is then more susceptible to nucleophilic attack by the alcohol, accelerating the rate of esterification. ubc.ca However, for sterically hindered tertiary alcohols, the direct reaction pathway is more likely.

The basicity and steric bulk of the tertiary amine can influence the reaction outcome. stackexchange.com For instance, a more basic amine like triethylamine is a more effective acid scavenger than the less basic pyridine. stackexchange.com The choice of amine can therefore be tailored to the specific substrate and desired reaction rate.

Electrochemical Synthesis of Sulfonate Esters from Alcohols

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonate esters. These techniques avoid the need for pre-functionalized starting materials and often proceed under mild conditions.

Anodic Oxidation Pathways Involving Inorganic Sulfites and Alcohols

A novel electrochemical approach involves the anodic oxidation of inorganic sulfites in the presence of alcohols. nih.govresearchgate.netrsc.orgresearchgate.net In this process, an inorganic sulfite (B76179), such as sodium bisulfite (NaHSO₃), is oxidized at the anode to generate a sulfite radical anion. rsc.org This radical anion is then trapped by an alcohol to form a key intermediate.

This method represents an atom-economical and environmentally friendly route to sulfonate esters, utilizing readily available and inexpensive starting materials. nih.govresearchgate.net The reaction exhibits broad functional group tolerance and excellent chemoselectivity. nih.govresearchgate.netresearchgate.net

Alkoxysulfonyl Radical Species Formation and Subsequent Transformations

The key step in the electrochemical synthesis is the formation of alkoxysulfonyl radical species. nih.govresearchgate.netrsc.orgresearchgate.net Following the anodic oxidation of the inorganic sulfite, the resulting sulfite radical anion reacts with an alcohol to generate the alkoxysulfonyl radical. rsc.org

This highly reactive radical species can then undergo various transformations. For instance, in the presence of an alkene, the alkoxysulfonyl radical can add across the double bond. nih.govrsc.org This leads to the formation of a carbon-centered radical, which can be further oxidized at the anode to a carbocation. Subsequent reaction with another alcohol molecule yields the final β-alkoxy sulfonate ester product. rsc.org This process allows for the difunctionalization of alkenes, constructing C-S, S-O, and C-O bonds in a single transformation. researchgate.net

A proposed mechanism for this electrochemical process is outlined below:

Anodic Oxidation: SO₃²⁻ → [SO₃⁻•] + e⁻

Radical Trapping: [SO₃⁻•] + R-OH → [ROSO₂•] + H⁺ + e⁻

Radical Addition: [ROSO₂•] + Alkenyl → [ROSO₂-Alkenyl•]

Further Oxidation & Reaction: [ROSO₂-Alkenyl•] → [ROSO₂-Alkenyl⁺] + e⁻; [ROSO₂-Alkenyl⁺] + R-OH → Product

This electrochemical strategy highlights a significant advancement in the synthesis of sulfonate esters, offering a powerful tool for the construction of complex sulfonated molecules. nih.govresearchgate.net

Stereochemical Considerations in Methanesulfonate Synthesis

The synthesis of sulfonate esters, such as methanesulfonates (mesylates), from alcohols is a cornerstone of organic chemistry, primarily used to convert a poor leaving group (hydroxyl, -OH) into an excellent one. periodicchemistry.comyoutube.com The most common method involves the reaction of an alcohol with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine or triethylamine. youtube.comyoutube.comgoogle.com

From a stereochemical perspective, a critical aspect of this transformation is that the reaction occurs at the oxygen atom of the alcohol, and the bond between the carbon and oxygen (C-O) of the alcohol substrate remains intact throughout the esterification process. youtube.comyoutube.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com Consequently, the formation of the sulfonate ester proceeds with complete retention of configuration at the stereogenic carbon center. youtube.comyoutube.comyoutube.com

For instance, if a chiral secondary alcohol with a specific stereochemistry is converted to a methanesulfonate, the resulting ester will have the exact same stereochemical configuration at the carbon atom that was attached to the original hydroxyl group. youtube.comyoutube.com This predictable outcome is fundamental for controlling the stereochemistry in multi-step syntheses.

Implications for Configuration Control in the Formation of Sulfonate Esters

The stereoretentive nature of sulfonate ester formation has profound implications for stereochemical control in synthesis. youtube.com It allows chemists to "activate" a chiral alcohol, preserving its stereochemical integrity in the process. This newly formed sulfonate ester can then be subjected to a variety of nucleophilic substitution or elimination reactions.

Crucially, if this sulfonate ester undergoes a subsequent bimolecular nucleophilic substitution (SN2) reaction, the incoming nucleophile will attack the carbon atom from the side opposite to the sulfonate leaving group. youtube.com This "backside attack" results in a predictable inversion of configuration at the carbon center. youtube.comyoutube.com

This two-step sequence provides a powerful and reliable method for achieving a controlled inversion of stereochemistry at an alcohol's carbon center:

Esterification: Alcohol → Sulfonate Ester (Retention of configuration)

SN2 Substitution: Sulfonate Ester → Substituted Product (Inversion of configuration)

This level of control is essential in the synthesis of complex molecules, such as pharmaceuticals and natural products, where specific stereoisomers are required for biological activity.

| Reaction Step | Substrate | Reagent(s) | Product | Stereochemical Outcome at Carbon Center | Reference |

|---|---|---|---|---|---|

| Sulfonate Ester Formation | Chiral Alcohol (R-OH) | Methanesulfonyl Chloride, Pyridine | Sulfonate Ester (R-OMs) | Retention | youtube.com, youtube.com, youtube.com |

| Nucleophilic Substitution | Sulfonate Ester (R-OMs) | Strong Nucleophile (e.g., NaN3) | Substituted Product (R-N3) | Inversion | youtube.com, youtube.com |

Mechanistic Challenges in Formation of Alkyl Sulfonates from Sulfonic Acids and Alcohols

While the conversion of primary and secondary alcohols to methanesulfonates is generally efficient, the synthesis of tertiary alkyl methanesulfonates, such as 3-ethyl-3-hydroxypentyl methanesulfonate, presents significant mechanistic challenges. libretexts.orgchempedia.info

The primary difficulty arises from the inherent reactivity of tertiary alcohol systems. Tertiary alcohols and their derivatives readily form relatively stable tertiary carbocations. youtube.com Under the reaction conditions typically used for sulfonylation, or even under mildly acidic conditions, tertiary alcohols are highly susceptible to undergoing elimination reactions via an E1 mechanism. libretexts.orgchempedia.info This pathway competes directly with the desired nucleophilic attack on the sulfonyl chloride and often leads to the corresponding alkene as the major product. chempedia.info

Furthermore, tertiary alkyl sulfonates themselves are less stable than their primary and secondary counterparts. chempedia.info Their synthesis and isolation are complicated by their propensity to ionize and undergo subsequent elimination or substitution reactions, often making them difficult to handle without decomposition. libretexts.org

The direct esterification of an alcohol with a sulfonic acid (e.g., methanesulfonic acid) is mechanistically distinct from the sulfonyl chloride method and poses its own set of challenges. This reaction proceeds by initial protonation of the alcohol, followed by displacement by the sulfonate anion. researchgate.net However, this process is often slow and reversible. The presence of water, a common impurity in sulfonic acids or a byproduct of the reaction, can significantly hinder ester formation by competing with the alcohol for protonation and by promoting the hydrolysis of any ester that does form. researchgate.net For tertiary systems, the strongly acidic conditions required for this direct esterification would almost certainly favor the E1 elimination pathway, making it an unsuitable method for preparing tertiary alkyl methanesulfonates. libretexts.org

| Challenge | Description | Governing Mechanism | Typical Outcome | Reference |

|---|---|---|---|---|

| Competing Elimination | Tertiary alcohols readily eliminate water under acidic or sulfonylation conditions to form alkenes. | E1 (Elimination, unimolecular) | Alkene formation instead of the desired sulfonate ester. | libretexts.org, chempedia.info |

| Product Instability | The resulting tertiary alkyl sulfonate is a highly reactive molecule with an excellent leaving group, making it prone to decomposition. | SN1/E1 | Difficult isolation; formation of substitution and elimination byproducts. | chempedia.info |

| Direct Esterification Issues | Reaction of a tertiary alcohol with a sulfonic acid is inefficient and favors side reactions. | E1 | Low yield of ester; high yield of alkene. The presence of water further inhibits the reaction. | researchgate.net, researchgate.net |

Mechanistic Investigations of 3 Ethyl 3 Hydroxypentyl Methanesulfonate Reactivity

Leaving Group Efficacy of the Methanesulfonate (B1217627) Moiety

The transformation of a hydroxyl group, which is a notoriously poor leaving group, into a methanesulfonate (mesylate) ester dramatically enhances the substrate's reactivity. chemistrysteps.commasterorganicchemistry.com The efficacy of the methanesulfonate moiety as a leaving group is rooted in its inherent chemical stability once it has departed from the parent molecule. reddit.com

Resonance Stabilization and Basicity Correlation

A fundamental principle in nucleophilic substitution reactions is that weak bases make good leaving groups. openochem.orglibretexts.org The methanesulfonate anion (mesylate) is the conjugate base of methanesulfonic acid, a strong acid. Its stability, and therefore its effectiveness as a leaving group, is primarily attributed to the delocalization of the negative charge through resonance. openochem.orgorganic-chemistry.orglibretexts.org

Upon heterolytic cleavage of the carbon-oxygen bond, the negative charge is distributed across the three oxygen atoms of the sulfonate group. This distribution stabilizes the resulting anion, making it a very weak base and an excellent leaving group. openochem.orgorganic-chemistry.org

The stability can be visualized through the following resonance structures:

This extensive resonance delocalization means the negative charge is not localized on a single oxygen atom, rendering the anion exceptionally stable and non-nucleophilic. openochem.orgorganic-chemistry.org

Comparison with Other Common Leaving Groups (e.g., Tosylate, Halides)

The methanesulfonate group is part of a class of sulfonate esters that are renowned for being excellent leaving groups. Its performance is often compared with other commonly used groups such as tosylates and halides.

Tosylate (p-toluenesulfonate, -OTs): Tosylates are structurally and electronically very similar to mesylates. The tosylate anion is also highly stabilized by resonance, making it an equally effective leaving group. masterorganicchemistry.comorganic-chemistry.org Both mesylates and tosylates are generally considered superior to halides for converting alcohols into substrates for substitution reactions, offering milder reaction conditions and better control of stereochemistry. chemistrysteps.com

Halides (-I, -Br, -Cl): Halides are good leaving groups because they are the conjugate bases of strong hydrohalic acids. Their effectiveness correlates with their basicity, with iodide (I⁻) being the best leaving group and chloride (Cl⁻) being the least effective among the common halides (I⁻ > Br⁻ > Cl⁻). openochem.org Mesylates and tosylates are generally better leaving groups than even iodide because their negative charge is delocalized over more atoms. openochem.orgorganic-chemistry.org

The relative reactivity of different leaving groups in substitution reactions is often demonstrated by comparing the rates of solvolysis.

| Leaving Group (X) in R-X | Common Abbreviation | Relative Rate of Reaction |

|---|---|---|

| Methanesulfonate | OMs | Very High |

| p-Toluenesulfonate | OTs | Very High |

| Iodide | I | High |

| Bromide | Br | Moderate |

| Chloride | Cl | Low |

This table provides a qualitative comparison of the relative rates of nucleophilic substitution for common leaving groups.

Nucleophilic Substitution Pathways (Sₙ1/Sₙ2)

The structure of the alkyl substrate is a critical determinant of the operative nucleophilic substitution mechanism. For 3-ethyl-3-hydroxypentyl methanesulfonate, the leaving group is attached to a tertiary carbon atom, which strongly dictates the reaction pathway.

Propensity for Sₙ1 Mechanisms in Tertiary Systems

Tertiary substrates, such as the one derived from 3-ethyl-3-pentanol (B146929), overwhelmingly favor the Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The Sₙ1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.

Step 1 (Rate-Determining): The leaving group departs, forming a planar tertiary carbocation. This step is slow and unimolecular, meaning its rate depends only on the concentration of the substrate. openochem.orgmasterorganicchemistry.com The excellent leaving group ability of the methanesulfonate facilitates this step.

Step 2 (Fast): The nucleophile attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which would lead to a racemic mixture if the carbon were a stereocenter. organic-chemistry.orgmasterorganicchemistry.com

The high propensity for the Sₙ1 pathway is due to the relative stability of the resulting tertiary carbocation, which is stabilized by hyperconjugation with the adjacent alkyl groups. organic-chemistry.orglibretexts.org

Steric Hindrance Effects on Nucleophilic Attack in Tertiary Alcohol-Derived Mesylates

The alternative pathway, Sₙ2 (Substitution, Nucleophilic, Bimolecular), is strongly disfavored in tertiary systems. The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). organic-chemistry.org

In the case of this compound, the tertiary carbon center is bonded to two ethyl groups and a propyl group. These bulky alkyl groups create significant steric hindrance , effectively shielding the electrophilic carbon from backside attack by a nucleophile. libretexts.orgmasterorganicchemistry.comlibretexts.org Any approaching nucleophile would experience strong repulsive forces from the electron clouds of the surrounding alkyl groups, preventing it from reaching the orbital required for the Sₙ2 transition state. masterorganicchemistry.com This steric barrier makes the Sₙ2 pathway energetically unfavorable, leaving the Sₙ1 mechanism as the dominant reaction pathway. libretexts.orglibretexts.org

| Substrate Type | Relative Rate of Sₙ2 Reaction | Relative Rate of Sₙ1 Reaction | Primary Reason |

|---|---|---|---|

| Methyl | Fastest | Does not occur | Minimal steric hindrance |

| Primary | Fast | Very Slow | Low steric hindrance |

| Secondary | Slow | Slow | Competing pathways |

| Tertiary | Does not occur | Fastest | High steric hindrance; stable carbocation |

This table illustrates the general effect of substrate structure on the rates of Sₙ1 and Sₙ2 reactions.

Competing Sₙ1/Sₙ2 Character in Alkylating Agent Mechanisms

Alkylating agents are classified based on their reaction mechanisms, but the distinction between Sₙ1 and Sₙ2 is not always absolute. biorxiv.org While the tertiary structure of this compound strongly favors an Sₙ1 pathway, factors such as the solvent, the nature of the nucleophile, and temperature can influence the reaction. libretexts.org

For many alkylating agents, reactivity is described as existing on a continuum between pure Sₙ1 and Sₙ2 character. biorxiv.org However, for a sterically hindered tertiary substrate with an excellent leaving group like a mesylate, the Sₙ2 character is negligible. The primary competing reaction is more likely to be E1 (Elimination, Unimolecular), which also proceeds through the same tertiary carbocation intermediate as the Sₙ1 reaction. chemistrysteps.com In the E1 pathway, a base removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene.

Elimination Reaction Mechanisms (E1/E2)

Elimination reactions are common for alkyl halides and sulfonates, proceeding through either a unimolecular (E1) or bimolecular (E2) mechanism. wikipedia.org The structure of the substrate plays a critical role in determining which pathway is favored.

For tertiary alkyl sulfonates such as this compound, elimination reactions are generally the major pathways observed, particularly under basic conditions. The steric hindrance around the tertiary carbon atom, which bears the methanesulfonate leaving group, significantly impedes the backside attack required for an SN2 reaction. youtube.com Consequently, a base will more readily abstract a proton from a beta-carbon, initiating an elimination reaction.

The choice between E1 and E2 mechanisms is largely influenced by the strength of the base and the solvent polarity. libretexts.org

E1 Mechanism: This two-step mechanism involves the initial departure of the leaving group to form a stable tertiary carbocation, followed by the removal of a proton by a weak base. chemicalnote.com Polar protic solvents stabilize the carbocation intermediate, favoring the E1 pathway. libretexts.org Given the stability of the tertiary carbocation that would be formed from this compound, the E1 mechanism is a plausible pathway, especially in the presence of a weak base or under solvolysis conditions. amazonaws.com

E2 Mechanism: This is a one-step, concerted reaction where a strong base removes a proton from a beta-carbon at the same time as the leaving group departs. wikipedia.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. chemicalnote.com For tertiary substrates, the E2 reaction is often favored in the presence of a strong, non-nucleophilic base. amazonaws.com

Table 1: Factors Favoring E1 vs. E2 Mechanisms for Tertiary Alkyl Sulfonates

| Factor | Favors E1 Mechanism | Favors E2 Mechanism |

| Base | Weak base (e.g., H₂O, ROH) | Strong, often sterically hindered base (e.g., KOC(CH₃)₃) |

| Solvent | Polar protic (e.g., ethanol, water) | Aprotic or less polar solvents |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Base] |

| Intermediate | Carbocation | None (concerted transition state) |

When an elimination reaction can lead to the formation of more than one alkene isomer, the concepts of regioselectivity and stereoselectivity become important. youtube.com

Regioselectivity: In the case of this compound, all beta-hydrogens are equivalent due to the symmetrical structure of the 3-ethylpentyl group. Therefore, only one constitutional isomer, 3-ethyl-2-pentene (B1580655), can be formed. If the substrate were asymmetrical, the Zaitsev rule would typically apply, predicting that the more substituted (and therefore more stable) alkene would be the major product. amazonaws.com

Stereoselectivity: Stereoselectivity refers to the preference for the formation of one stereoisomer over another. youtube.com The elimination reaction of this compound can produce both (E)- and (Z)-3-ethyl-2-pentene. Generally, the E2 mechanism exhibits higher stereoselectivity, often favoring the formation of the more stable trans (E) isomer where the larger substituents on the double bond are further apart, minimizing steric strain. amazonaws.com The E1 mechanism is typically less stereoselective because the planar carbocation intermediate can be attacked from either side. youtube.com

Substitution and elimination reactions are often in competition, especially for tertiary substrates that can form stable carbocations. libretexts.org

For this compound, the primary competition is between SN1 and E1/E2 pathways.

SN1 vs. E1: Both of these reactions proceed through a common tertiary carbocation intermediate. amazonaws.com The outcome is then determined by whether the solvent or another nucleophile attacks the carbocation (SN1) or acts as a base to remove a proton (E1). youtube.com Higher temperatures generally favor elimination over substitution, as elimination leads to an increase in the number of molecules and thus an increase in entropy.

SN2 vs. E2: As previously mentioned, the SN2 pathway is highly disfavored for tertiary substrates due to steric hindrance. youtube.com In the presence of a strong base, the E2 reaction will almost always dominate over any potential SN2 reaction. nih.govlibretexts.org Strong nucleophiles that are also strong bases will favor elimination. libretexts.org

Table 2: General Outcomes of Competing Reactions for Tertiary Alkyl Sulfonates

| Reagent / Conditions | Major Pathway | Minor Pathway(s) |

| Strong, non-nucleophilic base (e.g., t-BuOK) | E2 | - |

| Strong base and nucleophile (e.g., EtO⁻) | E2 | SN1/E1 (if solvent is protic) |

| Weak base, weak nucleophile (e.g., H₂O, EtOH), heat | E1 | SN1 |

| Weak base, good nucleophile (e.g., I⁻, Br⁻) | SN1 | E1 |

Rearrangement Reactions

The formation of a carbocation intermediate in E1 and SN1 reactions opens the possibility of molecular rearrangements.

Carbocation rearrangements occur when a carbocation can become more stable through the migration of a neighboring alkyl group or hydride (a 1,2-shift). lumenlearning.compearson.com The driving force for this rearrangement is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). youtube.combyjus.com

In the solvolysis of this compound, the initially formed carbocation is a tertiary carbocation.

This tertiary carbocation is already relatively stable. youtube.com A 1,2-hydride or 1,2-alkyl (ethyl) shift from an adjacent carbon would lead to the formation of a secondary carbocation, which is less stable. Therefore, under typical solvolysis conditions, significant rearrangement of the initial 3-ethyl-3-pentyl carbocation is not expected, as there is no thermodynamic driving force for the formation of a less stable carbocation. youtube.com Rearrangements in tertiary carbocations are generally only observed if a more stable carbocation, such as a resonance-stabilized allylic or benzylic carbocation, can be formed, which is not possible in this specific molecule. youtube.com

Applications of 3 Ethyl 3 Hydroxypentyl Methanesulfonate As a Synthetic Intermediate

Role as an Alkylating Agent in Organic Transformations

Methanesulfonates, such as 3-ethyl-3-hydroxypentyl methanesulfonate (B1217627), are effective alkylating agents. nih.gov The carbon atom attached to the mesylate group becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. Due to the sterically hindered nature of the tertiary carbon center in 3-ethyl-3-hydroxypentyl methanesulfonate, the direct bimolecular nucleophilic substitution (SN2) is generally disfavored. masterorganicchemistry.com

However, under conditions that favor a unimolecular nucleophilic substitution (SN1) mechanism, such as in the presence of a weak nucleophile and a polar protic solvent, the compound can act as a source of the tertiary carbocation, 3-ethyl-3-pentyl cation. This carbocation can then be trapped by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. It is important to note that SN1 reactions are often accompanied by elimination reactions as a competing pathway. chemistrysteps.com

| Nucleophile | Product Type | Reaction Conditions |

| Alcohols (ROH) | Ethers (R-O-C(C₂H₅)₃) | SN1 conditions, weak nucleophile |

| Carboxylates (RCOO⁻) | Esters (RCOO-C(C₂H₅)₃) | SN1 conditions |

| Cyanide (CN⁻) | Nitriles ((C₂H₅)₃C-CN) | SN1 conditions |

| Azide (N₃⁻) | Azides ((C₂H₅)₃C-N₃) | SN1 conditions |

This table represents potential alkylation reactions based on the general reactivity of tertiary mesylates.

Precursor for Olefin Synthesis via Dehydration Reactions

The most prominent reaction of tertiary alkyl methanesulfonates is elimination to form alkenes. The treatment of this compound with a non-nucleophilic base readily induces an E2 elimination reaction. The methanesulfonate group, being a superior leaving group to the hydroxyl group, allows for the elimination to proceed under milder conditions than the direct dehydration of the parent alcohol. chemistrysteps.com

The dehydration of 3-ethyl-3-pentanol (B146929), the precursor to the mesylate, yields 3-ethyl-2-pentene (B1580655) as the major product, following Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. brainly.comchegg.com The elimination of the corresponding mesylate is expected to follow the same regiochemical outcome.

Dehydration of 3-Ethyl-3-pentanol:

| Starting Material | Product | Conditions |

|---|---|---|

| 3-Ethyl-3-pentanol | 3-Ethyl-2-pentene | Acid-catalyzed dehydration |

This table illustrates the expected outcome of the elimination reaction.

Utility in Multi-Step Organic Transformations

The reactivity of this compound makes it a valuable intermediate in more complex synthetic sequences.

While this compound itself is not an enol mesylate, the broader class of mesylates is instrumental in the synthesis of β-hydroxy and γ-hydroxy carbonyl compounds. For instance, enolates can react with various electrophiles to generate these motifs. organic-chemistry.org The principles of using mesylates as leaving groups are fundamental in these transformations.

In the context of asymmetric synthesis, chiral alcohols are often converted to their corresponding mesylates to proceed with stereospecific reactions. uwindsor.ca Although this compound is achiral, the principles of using mesylates in asymmetric synthesis are well-established. For instance, a chiral secondary or tertiary alcohol can be converted to a mesylate, which then undergoes nucleophilic substitution with inversion of configuration, a key step in controlling stereochemistry in complex molecules. du.ac.in The synthesis of enantiomerically enriched tertiary alcohols is a significant area of research, and their conversion to chiral mesylates would enable access to a wide array of other chiral compounds. researchgate.net

The construction of complex molecules, such as natural products, often relies on the strategic use of functional group interconversions and carbon-carbon bond-forming reactions where mesylates play a crucial role as intermediates. orgsyn.org Tertiary alcohols and their corresponding mesylates can be found in various synthetic intermediates en route to complex targets. The ability to form a tertiary carbocation or to undergo a regioselective elimination makes tertiary mesylates like this compound potentially useful building blocks in the synthesis of natural product analogues or other complex organic architectures.

Advanced Spectroscopic Characterization and Computational Modeling in Research

Spectroscopic Analysis for Mechanistic Elucidation

Spectroscopy provides empirical data on the molecular structure, bonding, and connectivity of 3-ethyl-3-hydroxypentyl methanesulfonate (B1217627). Each technique offers a unique window into the molecule's properties.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be essential for confirming the successful synthesis and purity of 3-ethyl-3-hydroxypentyl methanesulfonate.

In a ¹H NMR spectrum, the distinct chemical environments of the hydrogen atoms lead to separate signals. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals information about adjacent protons. For this compound, one would expect to observe several key signals.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The number of signals indicates the number of unique carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH₃ (mesyl group) | ~3.0 | Singlet | ~35-40 |

| CH₃ (ethyl groups) | ~0.9 | Triplet | ~5-10 |

| CH₂ (ethyl groups) | ~1.5 | Quartet | ~25-30 |

| CH₂ (adjacent to alcohol) | ~1.7 | Triplet | ~35-40 |

| CH₂ (adjacent to mesylate) | ~4.3 | Triplet | ~65-70 |

| C-OH (quaternary carbon) | - | - | ~70-75 |

Note: Predicted values are estimates based on standard functional group ranges. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR spectroscopy would be particularly useful for identifying the hydroxyl (-OH) and sulfonate (-SO₃R) groups. A strong, broad absorption band around 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the tertiary alcohol. The presence of the methanesulfonate group would be confirmed by strong, characteristic absorptions corresponding to the S=O asymmetric and symmetric stretches, typically found in the 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹ regions, respectively. guidechem.com

Raman spectroscopy, which detects changes in polarizability, would be effective for observing the non-polar C-C and C-S skeletal bonds, complementing the data from IR spectroscopy.

Table 2: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H | Stretch | IR | 3200 - 3600 (broad) |

| C-H | Stretch | IR, Raman | 2850 - 3000 |

| S=O | Asymmetric Stretch | IR | 1350 - 1380 (strong) |

| S=O | Symmetric Stretch | IR | 1160 - 1180 (strong) |

| C-O | Stretch (alcohol) | IR | 1000 - 1260 |

| C-O | Stretch (ester) | IR | 900 - 1050 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound (C₈H₁₈O₄S), the expected exact mass would be calculated and compared to the experimental value to confirm its identity. guidechem.com

HRMS is also invaluable for monitoring the progress of the synthesis reaction, for example, the esterification of 3-ethyl-3-pentanol (B146929) with methanesulfonyl chloride. By analyzing aliquots from the reaction mixture, one could track the disappearance of starting materials and the appearance of the desired product. Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information, corroborating the connectivity of the atoms within the molecule. Common fragmentation pathways would likely involve the loss of the mesyl group or cleavage adjacent to the tertiary alcohol.

Computational Chemistry for Predictive and Mechanistic Insights

Computational chemistry allows for the theoretical investigation of molecular properties, reaction mechanisms, and stereochemical outcomes, providing insights that can be difficult to obtain through experimentation alone.

Ab Initio Calculations for Energy and Transition State Analysis

Ab initio (from first principles) calculations solve the Schrödinger equation without relying on empirical parameters, offering a highly theoretical approach to understanding molecular systems. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to model this compound.

These calculations can determine the molecule's lowest energy conformation by optimizing its geometry. For this molecule, the rotational barriers around the C-C and C-O bonds could be calculated to understand its conformational flexibility. Furthermore, transition state theory could be applied to model reactions involving the molecule, such as its formation or subsequent nucleophilic substitution. By calculating the energies of reactants, products, and transition states, a theoretical reaction energy profile can be constructed, providing mechanistic insights and predicting reaction feasibility.

Molecular Modeling of Reactivity and Stereochemical Outcomes

Molecular modeling encompasses a range of computational techniques to visualize and predict molecular behavior. For this compound, models can be used to predict its reactivity. For instance, by calculating the electrostatic potential map, one can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. The tertiary alcohol's oxygen would be an electron-rich site, while the sulfur atom of the methanesulfonate and the carbon atom attached to it would be key electrophilic sites.

This information is critical for predicting the outcomes of reactions. The methanesulfonate is an excellent leaving group, and molecular modeling could be used to predict the stereochemical outcome of nucleophilic substitution reactions at the adjacent carbon center. Although the carbon bearing the leaving group in this specific molecule is primary, in related chiral systems, such modeling is crucial for predicting whether a reaction will proceed with inversion or retention of stereochemistry.

Research into Derivatization and Structural Analogues of 3 Ethyl 3 Hydroxypentyl Methanesulfonate

Synthesis of Modified Methanesulfonate (B1217627) Esters

The synthesis of modified methanesulfonate (mesylate) esters related to 3-ethyl-3-hydroxypentyl methanesulfonate involves systematic alterations to its core structure. These modifications can range from simple changes in the alkyl chains to the introduction of complex functional groups, enabling a thorough investigation of how structural changes influence the compound's properties.

Exploration of Alkyl Chain and Substituent Variations

A common strategy for creating structural analogues is to vary the alkyl groups attached to the tertiary alcohol precursor of the methanesulfonate ester. The general synthesis for these methanesulfonate esters involves the reaction of the corresponding tertiary alcohol with methanesulfonyl chloride, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) in a solvent like dichloromethane (B109758). mdma.ch This method is efficient and prevents side reactions that can occur with other bases like pyridine (B92270). mdma.ch

By starting with different tertiary alcohols, a library of analogues can be synthesized. The primary point of variation is the substitution pattern at the carbon atom bearing the hydroxyl group. For analogues of this compound, this involves replacing the ethyl groups with other alkyl substituents.

Table 1: Potential Analogues Based on Alkyl Chain Variation

| Precursor Alcohol | Resulting Methanesulfonate Ester | Alkyl Group Variation |

|---|---|---|

| 3-Methyl-3-hydroxypentane | 3-Methyl-3-pentyl Methanesulfonate | Replacement of one ethyl with methyl |

| 3,4-Dimethyl-3-hydroxypentane | 1,2,2-Trimethylpropyl Methanesulfonate | Introduction of branching |

| 3-Ethyl-3-hydroxyhexane | 3-Ethyl-3-hexyl Methanesulfonate | Extension of one alkyl chain |

| Di-isopropyl-methanol | 1,3-Dimethyl-1-isopropylbutyl Methanesulfonate | Increased steric hindrance |

This systematic variation allows researchers to study the impact of steric bulk and electronic effects on the chemical and physical properties of the resulting methanesulfonate esters.

Investigation of Analogues with Additional Functional Groups (e.g., β-hydroxy pyridylether mesylates)

Introducing additional functional groups into the structure opens up possibilities for new chemical interactions and properties. One area of investigation is the synthesis of analogues containing ether linkages and aromatic rings, such as β-hydroxy pyridylether mesylates.

The synthesis of such complex molecules can be approached through multi-step pathways. For a β-hydroxy pyridylether analogue, a potential route involves the nucleophilic ring-opening of a pyridyl-substituted epoxide. For instance, a pyridyl glycidyl (B131873) ether could be reacted with an organometallic reagent or another nucleophile to introduce a new substituent and generate a secondary alcohol. This alcohol is in a β-position relative to the pyridylether moiety. Subsequent mesylation of this newly formed hydroxyl group would yield the target β-hydroxy pyridylether mesylate. The ring-opening of epoxides with alcohols to form β-hydroxy ethers is a well-established method, often catalyzed under neutral conditions. organic-chemistry.org

Other research has focused on creating sulfonate-containing analogues of biologically relevant molecules, such as methylmalonyl-CoA, to study enzyme mechanisms. These analogues replace a native carboxylate group with a sulfonate group, demonstrating the utility of sulfonate esters as isosteres for carboxylates.

Table 2: Examples of Analogues with Additional Functional Groups

| Analogue Type | Key Functional Groups | Potential Synthetic Precursor |

|---|---|---|

| β-Hydroxy Pyridylether Mesylate | Pyridine Ring, Ether, Mesylate | 2-(2,3-Epoxypropoxy)pyridine |

| Thioester Sulfonate Analogue | Thioester, Sulfonate | Malonyl-Thioester Precursor |

These synthetic efforts provide access to a diverse range of structurally complex analogues, enabling detailed investigation into how different functional groups modulate the compound's characteristics.

Mechanistic Studies of Analogous Sulfonate Esters to Elucidate General Principles

Understanding the reaction mechanisms of sulfonate esters is crucial for predicting their reactivity, stability, and interaction with other molecules. Studies on a range of analogous sulfonate esters have helped to establish general principles that are applicable to derivatives of this compound.

Key areas of mechanistic investigation include the formation and the solvolysis (reaction with a solvent) of the sulfonate ester bond. Research has shown that the formation of methanesulfonate esters from an alcohol and methanesulfonic acid occurs through the protonation of the alcohol, followed by a nucleophilic attack from the methanesulfonate anion. enovatia.com This process results in the cleavage of the alcohol's C-O bond. researchgate.net The reaction is highly dependent on conditions, requiring high concentrations of both alcohol and acid, with minimal water present. acs.orgfigshare.com The presence of even a slight excess of base can prevent ester formation entirely. enovatia.com

The hydrolysis of sulfonate esters, a fundamental solvolysis reaction, has been the subject of considerable debate. The reaction can, in principle, proceed through multiple mechanistic pathways. Arguments have been made for both a stepwise addition-elimination mechanism, which involves a five-coordinate sulfurane intermediate, and a concerted mechanism that proceeds through a single transition state. The specific mechanism can depend on factors such as the nature of the leaving group.

Table 3: Comparison of Proposed Mechanistic Pathways for Sulfonate Ester Hydrolysis

| Mechanism | Description | Key Feature |

|---|---|---|

| Stepwise (Addition-Elimination) | The reaction proceeds in two steps with the formation of a pentavalent intermediate. | Involves a distinct reaction intermediate. |

| Concerted (SN2-like) | Bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously. | Proceeds through a single transition state. |

These mechanistic insights are fundamental for controlling the synthesis of sulfonate esters and for understanding their subsequent reactivity in various chemical environments. The principles derived from studying simpler alkyl and aryl sulfonate esters provide a solid foundation for predicting the behavior of more complex analogues like those derived from 3-ethyl-3-hydroxypentane.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methanesulfonyl chloride |

| Triethylamine |

| Dichloromethane |

| Pyridine |

| 3-Methyl-3-hydroxypentane |

| 3-Methyl-3-pentyl Methanesulfonate |

| 3,4-Dimethyl-3-hydroxypentane |

| 1,2,2-Trimethylpropyl Methanesulfonate |

| 3-Ethyl-3-hydroxyhexane |

| 3-Ethyl-3-hexyl Methanesulfonate |

| Di-isopropyl-methanol |

| 1,3-Dimethyl-1-isopropylbutyl Methanesulfonate |

| 1-Ethylcyclopentan-1-ol |

| 1-Ethylcyclopentyl Methanesulfonate |

| β-hydroxy pyridylether mesylates |

| Methylmalonyl-CoA |

Analytical Methodologies in Chemical Research of Methanesulfonates

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are the cornerstone for separating and quantifying methanesulfonates from complex reaction mixtures and final products. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. veeprho.com However, many methanesulfonate (B1217627) esters, including 3-ETHYL-3-HYDROXYPENTYL METHANESULFONATE, lack a suitable chromophore, which makes detection by standard UV-Vis detectors challenging, especially at low concentrations. veeprho.comgoogle.com To overcome this limitation, pre-column or post-column derivatization strategies are employed to introduce a UV-active or fluorescent tag onto the analyte molecule. veeprho.comsdiarticle4.comjournalajacr.com

A common approach involves a nucleophilic substitution reaction where a derivatizing agent with a strong chromophore reacts with the methanesulfonate ester. google.com For instance, reagents like sodium dibenzyldithiocarbamate (B1202937) and N,N-diethyldithiocarbamate have been successfully used to derivatize methyl and ethyl methanesulfonates, enabling their detection by HPLC-UV. nih.govnih.govresearchgate.net The derivatized products exhibit strong absorbance in the UV region (around 272-284 nm), significantly enhancing the sensitivity and selectivity of the method. google.com The reaction conditions, such as pH, temperature, and reaction time, are critical and must be optimized to ensure complete derivatization and avoid degradation of the analyte. nih.govnih.gov

The following table outlines a typical HPLC method for the analysis of derivatized methanesulfonates.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnih.gov |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) nih.govnih.gov |

| Flow Rate | 1.0 mL/min nih.govnih.gov |

| Column Temperature | 30 °C google.comnih.gov |

| Detection Wavelength | 277-280 nm (for dithiocarbamate (B8719985) derivatives) google.comnih.govnih.gov |

| Injection Volume | 20 µL google.comnih.gov |

This derivatization HPLC-UV method provides good linearity, with correlation coefficients typically greater than 0.999, and low limits of quantitation, often in the parts-per-million (ppm) range. nih.gov

For methanesulfonates that are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. nih.gov It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for identifying and quantifying volatile impurities or byproducts in the synthesis of this compound.

Direct injection GC methods can sometimes be problematic for trace analysis due to potential contamination from the sample matrix. nih.gov Headspace GC-MS is often preferred for the analysis of volatile methanesulfonates in non-volatile matrices. nih.gov For less volatile methanesulfonates, derivatization can be employed to increase their volatility. A widely used method involves reaction with sodium iodide to form the more volatile iodoalkane, which can then be analyzed by GC-MS. google.comnih.gov

The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, allowing for confident identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target compounds. glsciences.com

The table below shows typical GC-MS parameters for the analysis of sulfonate esters.

| Parameter | Condition |

| Column | Capillary column (e.g., bonded polyethylene (B3416737) glycol or 5% phenyl polysiloxane) nih.govglsciences.com |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Splitless or headspace nih.govglsciences.com |

| Oven Temperature Program | Ramped temperature program (e.g., 40°C to 280°C) glsciences.com |

| Ionization Mode | Electron Ionization (EI) nih.gov |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap, or Time-of-Flight) nih.gov |

Advanced Hyphenated Techniques for Complex Mixture Analysis in Synthetic Pathways

The analysis of complex mixtures generated during synthetic pathways often requires more advanced analytical techniques that offer higher resolution and more definitive structural information. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are ideal for this purpose. nih.govchromatographytoday.com

For the analysis of reaction mixtures in the synthesis of this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. nih.gov LC-MS is particularly powerful for analyzing non-volatile and thermally labile compounds, providing both separation and mass spectrometric data for each component in the mixture. This allows for the identification of intermediates, byproducts, and impurities, which is crucial for reaction optimization and process control. Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through fragmentation analysis. nih.gov

These advanced hyphenated techniques provide a comprehensive understanding of the chemical processes occurring during synthesis, enabling researchers to ensure the quality and purity of the final product.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethyl-3-hydroxypentyl methanesulfonate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves the reaction of 3-ethyl-3-hydroxypentanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization requires controlling stoichiometry (1:1.2 molar ratio of alcohol to methanesulfonyl chloride) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity .

- Characterization : Confirm structure using H/C NMR (key peaks: sulfonate ester S=O at ~1200 cm in IR; methylene protons adjacent to sulfonate at δ 3.5–4.0 ppm in H NMR). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid exposure to heat/open flames due to potential decomposition into toxic sulfur oxides .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Label containers with hazard codes (e.g., H341: suspected mutagen; H315: skin irritation) as per GHS guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported mutagenic potency of methanesulfonate esters across in vitro and in vivo models?

- Experimental Design :

- In vitro : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 liver homogenate) to assess frameshift/base-pair mutations.

- In vivo : Use rodent micronucleus assays or comet assays to evaluate chromosomal damage. Compare dose-response curves across models, accounting for metabolic differences (e.g., esterase activity in vivo may detoxify the compound) .

- Data Analysis : Apply statistical models (e.g., ANOVA with post hoc tests) to identify confounding variables like purity (>98% required) or solvent effects (DMSO vs. saline) .

Q. What methodologies are recommended for assessing environmental persistence and aquatic toxicity of this compound?

- Persistence Studies : Perform OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in water/soil. Monitor hydrolysis rates at varying pH (prioritize pH 7–9, where sulfonate esters are more stable) .

- Toxicity Assays : Use Daphnia magna (48-h EC50) and zebrafish embryo (96-h LC50) tests. Compare results to structurally related compounds (e.g., ethyl methanesulfonate, CAS 62-50-0, which shows LC50 = 12 mg/L in fish) to infer ecotoxicological risks .

Q. How does the steric hindrance of the 3-ethyl-3-hydroxypentyl group influence the reactivity of this methanesulfonate ester compared to simpler analogs?

- Kinetic Analysis : Use nucleophilic substitution reactions (e.g., with iodide ions in acetone) to measure reaction rates. Compare second-order rate constants () to less hindered analogs (e.g., methyl methanesulfonate, CAS 66-27-3).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze transition-state geometries and steric effects on activation energy .

Data Contradiction Analysis

Q. Why do some studies report neurotoxicity for methanesulfonate derivatives, while others do not?

- Key Variables :

- Species-Specific Responses : For example, tricaine methanesulfonate (MS222) impairs zebrafish working memory but not in aging fish, likely due to age-dependent metabolic differences .

- Dose Dependency : Low doses may not cross the blood-brain barrier, whereas high doses (e.g., >100 mg/kg in rodents) disrupt neuronal ion channels .

- Mitigation : Conduct interspecies pharmacokinetic studies (e.g., LC-MS/MS for tissue distribution) to clarify exposure thresholds .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.